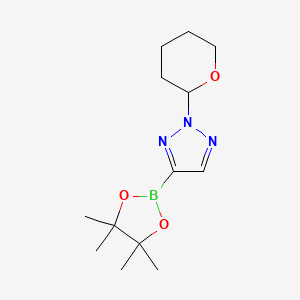

3-(furan-2-yl)-1,2-oxazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(furan-2-yl)-1,2-oxazole-5-carboxylic acid” is a compound that belongs to the class of organic compounds known as leucine and derivatives . These are compounds containing leucine or a derivative thereof resulting from the reaction of leucine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .

Synthesis Analysis

The synthesis of this compound involves reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH . This affords products of hydroarylation of the carbon–carbon double bond, 3-aryl-3-(furan-2-yl)propenoic acid derivatives . According to NMR and DFT studies, the corresponding O,C-diprotonated forms of the starting furan acids and esters should be reactive electrophilic species in these transformations .Molecular Structure Analysis

The molecular structure of “3-(furan-2-yl)-1,2-oxazole-5-carboxylic acid” can be analyzed using spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . The experimentally analyzed spectral results can be carefully compared with theoretical values obtained using density functional theory (DFT) calculations .Chemical Reactions Analysis

The chemical reactions of this compound involve the hydration of carbon–carbon double bonds in the side chain and furane ring . This occurs in addition to the hydrophenylation described above for other reaction systems and confirmed by the presence of the tropylium ion [C7H7]+ signal at m/z 91.0565 .Safety and Hazards

The safety data sheet for a similar compound, “3-(2-Furyl)acrylic acid”, suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Orientations Futures

The future directions for “3-(furan-2-yl)-1,2-oxazole-5-carboxylic acid” could involve further exploration of its synthesis, analysis of its properties, and investigation of its potential applications. As biomass-derived furans such as furfural and 5-hydroxymethylfurfural (5-HMF) are considered platform chemicals , there is potential for the development of many fine chemicals, pharmaceuticals, polymers, resins, solvents, adhesives, fungicides, paints, antifreezes, fuels, and others from these compounds.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(furan-2-yl)-1,2-oxazole-5-carboxylic acid involves the condensation of furan-2-carboxylic acid with ethyl oxalyl chloride followed by cyclization with hydroxylamine hydrochloride.", "Starting Materials": [ "Furan-2-carboxylic acid", "Ethyl oxalyl chloride", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Furan-2-carboxylic acid is reacted with thionyl chloride to form furan-2-yl chloride.", "Step 2: Furan-2-yl chloride is then reacted with ethyl oxalyl chloride in the presence of triethylamine to form ethyl 2-(furan-2-yl)-2-oxoacetate.", "Step 3: Ethyl 2-(furan-2-yl)-2-oxoacetate is then treated with hydroxylamine hydrochloride in the presence of sodium hydroxide to form 3-(furan-2-yl)-1,2-oxazole-5-carboxylic acid.", "Step 4: The product is then extracted with diethyl ether and washed with water to obtain the final compound." ] } | |

Numéro CAS |

901927-31-9 |

Nom du produit |

3-(furan-2-yl)-1,2-oxazole-5-carboxylic acid |

Formule moléculaire |

C8H5NO4 |

Poids moléculaire |

179.1 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.